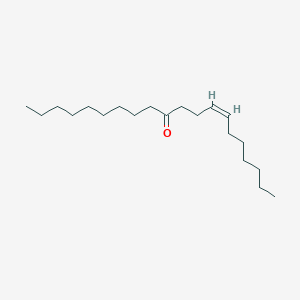

(Z)-icos-13-en-10-one

Vue d'ensemble

Description

(Z)-icos-13-en-10-one: is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the family of alkenes and is known for its unique structural properties, which make it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-icos-13-en-10-one typically involves the use of alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (Z)-icos-13-en-10-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bond.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as bromine in the presence of a solvent like carbon tetrachloride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated alkenes.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

(Z)-icos-13-en-10-one serves as an essential building block in organic synthesis. Its unique structure allows for the formation of numerous derivatives that can be utilized in various chemical reactions. It is particularly useful in the synthesis of complex molecules through reactions such as:

- Wittig Reaction : Involves the reaction of phosphonium ylides with aldehydes to form alkenes.

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : Capable of being reduced to alcohols with lithium aluminum hydride or sodium borohydride.

- Electrophilic Addition : The double bond can react with halogens or other electrophiles.

Biological Applications

Role in Cell Signaling

Research indicates that this compound may play a role in cell signaling and membrane dynamics due to its long carbon chain and functional groups. It has potential implications in studying lipid interactions and membrane fluidity, which are critical for understanding various biological processes.

Medical Applications

Therapeutic Potential

In the medical field, this compound is being investigated for its therapeutic properties. Its ability to interact with biological membranes and proteins positions it as a candidate for drug development, particularly for targeting membrane-bound receptors. Studies have shown that compounds with similar structures can exhibit anti-inflammatory and anticancer properties, suggesting that this compound may have similar effects.

Industrial Applications

Fragrance and Flavor Production

Industrially, this compound is valued for its unique scent profile, making it a key ingredient in the formulation of fragrances and flavors. Its chemical properties allow it to be incorporated into various scented products, enhancing their appeal.

Case Studies

-

Synthesis of Complex Molecules :

- A study demonstrated the use of this compound as a precursor in synthesizing bioactive compounds that exhibit anticancer properties. The derivatives created showed promising results against various cancer cell lines.

-

Biological Interaction Studies :

- Research exploring the interactions of this compound with lipid bilayers indicated its potential to alter membrane fluidity significantly, impacting cellular processes such as signal transduction.

-

Industrial Usage :

- In fragrance formulation, this compound was incorporated into several products, leading to enhanced consumer acceptance due to its appealing scent profile.

Mécanisme D'action

The mechanism of action of (Z)-icos-13-en-10-one involves its interaction with biological membranes and proteins. The compound’s long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ketone functional group can form hydrogen bonds with proteins, potentially altering their structure and function. These interactions can influence various cellular processes, including signal transduction and membrane transport.

Comparaison Avec Des Composés Similaires

(E)-icos-13-en-10-one: This isomer differs in the spatial arrangement of the double bond, leading to different chemical and physical properties.

(Z)-icos-13-en-9-one: This compound has a similar structure but with the ketone group located at a different position on the carbon chain.

Uniqueness: The uniqueness of (Z)-icos-13-en-10-one lies in its specific structural configuration, which influences its reactivity and interactions with other molecules. The position of the double bond and the ketone group allows for unique chemical reactions and biological interactions that are not observed in its isomers or other similar compounds.

Activité Biologique

(Z)-icos-13-en-10-one, also known as (Z)-13-eicosene-10-one, is a long-chain unsaturated ketone that has garnered attention for its significant biological activities, particularly as a semiochemical. This compound is notable for its role in ecological interactions, especially in the context of pest management and insect behavior.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 294.515 g/mol. Its structure features a long carbon chain with a double bond at the 13th position and a ketone functional group at the 10th position, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.515 g/mol |

| LogP | 7.003 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Semiochemical Role

This compound is primarily recognized for its function as a sex pheromone in certain moth species, particularly the peach fruit moth (Carposina niponesis). This compound acts as an attractant for male moths, facilitating mating processes. Its synthesis for agricultural use aims to disrupt pest populations by exploiting these natural mating behaviors. The compound is utilized in formulations like Isomate PFM, which are designed for slow release in crop protection strategies against pests.

Membrane Interaction

Research indicates that this compound integrates into biological membranes due to its hydrophobic long carbon chain. This integration can influence membrane fluidity and permeability, potentially affecting various cellular processes such as:

- Signal transduction

- Membrane transport

The ketone group can form hydrogen bonds with proteins, which may alter their structure and function, impacting cellular signaling pathways and metabolic processes.

Case Studies and Research Findings

-

Insect Attraction Studies :

- A study highlighted the effectiveness of this compound in attracting male Carposina niponesis, demonstrating its potential as a biopesticide. The compound was shown to significantly increase capture rates in traps set up in orchards.

-

Membrane Fluidity Experiments :

- Experiments conducted using lipid bilayers demonstrated that the incorporation of this compound altered membrane properties, leading to increased fluidity and permeability. These changes were linked to enhanced transport of certain ions across the membrane.

-

Comparative Analysis with Isomers :

- Comparative studies with isomers such as (E)-icos-13-en-10-one revealed that the (Z)-isomer exhibited higher biological activity in terms of insect attraction and membrane interaction due to its specific structural configuration.

Ecotoxicological Considerations

While this compound shows promise as an environmentally friendly pest control agent, it is essential to consider its ecotoxicological profile. Studies indicate no significant adverse effects on non-target organisms or human health when used according to recommended guidelines. The compound's natural origin and low toxicity contribute to its appeal as a sustainable alternative in integrated pest management strategies.

Propriétés

IUPAC Name |

(Z)-icos-13-en-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O/c1-3-5-7-9-11-13-15-17-19-20(21)18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-19H2,1-2H3/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUBXNQWXJBVHB-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.